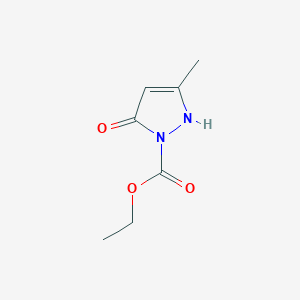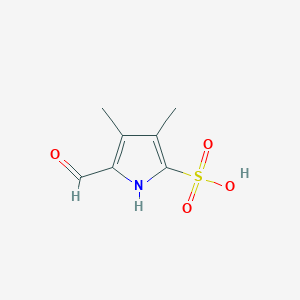
5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid is an organic compound belonging to the pyrrole family. This compound is characterized by the presence of a formyl group at the 5-position, two methyl groups at the 3 and 4 positions, and a sulfonic acid group at the 2-position of the pyrrole ring. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid typically involves the formylation of 3,4-dimethyl-1H-pyrrole-2-sulfonic acid. One common method is the Vilsmeier-Haack reaction, where the pyrrole compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar formylation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 5-Carboxy-3,4-dimethyl-1H-pyrrole-2-sulfonic acid.
Reduction: 5-Hydroxymethyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties make it a versatile intermediate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
5-Formyl-3,4-dimethyl-1H-pyrrole-2-carbonitrile: Similar structure but with a nitrile group instead of a sulfonic acid group.
Uniqueness
5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. This makes it particularly useful in industrial applications and the synthesis of specialized organic compounds.
Properties
CAS No. |
791041-95-7 |
|---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
5-formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid |
InChI |
InChI=1S/C7H9NO4S/c1-4-5(2)7(13(10,11)12)8-6(4)3-9/h3,8H,1-2H3,(H,10,11,12) |
InChI Key |
XKNOCBMETYYUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)S(=O)(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


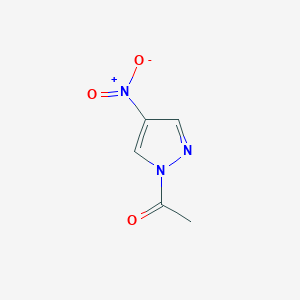
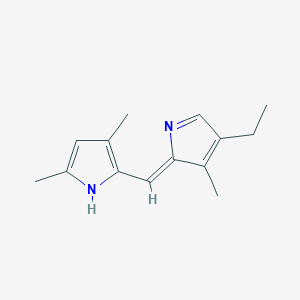
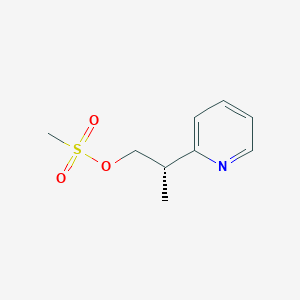

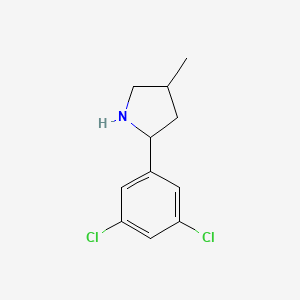
![1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12869080.png)

![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
![4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12869105.png)
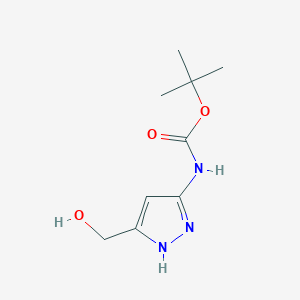
![(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12869116.png)

![3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile](/img/structure/B12869118.png)
